molecular formula C11H7BrO2 B1271587 5-(2-Bromophenyl)furan-2-carbaldehyde CAS No. 58110-57-9

5-(2-Bromophenyl)furan-2-carbaldehyde

Cat. No. B1271587
CAS RN: 58110-57-9
M. Wt: 251.08 g/mol
InChI Key: FWPDRAIMKVWEGB-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)furan-2-carbaldehyde is an organic compound that has gained considerable interest in scientific research and industry. It has a molecular weight of 251.08 . The compound is a beige solid at room temperature .


Synthesis Analysis

The synthesis of 5-(2-Bromophenyl)furan-2-carbaldehyde can be achieved through various methods. One such method involves the reaction of hippuric acid with substituted furan-2-carboxaldehydes . A mixture of 5-(2-bromophenyl)furan-2-carbaldehyde, hippuric acid, and potassium acetate in acetic anhydride is refluxed with stirring for 15 minutes .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(2-bromophenyl)-2-furaldehyde . Its InChI code is 1S/C11H7BrO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H .


Chemical Reactions Analysis

5-(2-Bromophenyl)furan-2-carbaldehyde can undergo various chemical reactions. For instance, it can react with anilines through a novel one-pot, two-step amination/Diels-Alder procedure .


Physical And Chemical Properties Analysis

This compound is a beige solid at room temperature . It has a molecular weight of 251.08 .

Scientific Research Applications

    Organic Synthesis

    • Summary of Application : “5-(2-Bromophenyl)furan-2-carbaldehyde” is used in organic synthesis . It is an important starting material for a large number of reactions and plays an indispensable role in many synthetic pathways .
    • Methods of Application : The compound can be synthesized in one step using adapted Vilsmeier conditions . The product is characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
    • Results or Outcomes : The synthesis results in the title compound in quantitative yield .

    Pharmaceuticals Synthesis

    • Summary of Application : This compound is used in the synthesis of pharmaceuticals . It is also used in the synthesis of urease inhibitors .
    • Methods of Application : The compound is used in a novel one-pot, two-step amination/Diels-Alder procedure .
    • Results or Outcomes : The high electron withdrawing effect of the nitro group and the moderate effect of the chloro group could possibly increase the activity of urease inhibitors .

    Advanced Chemical Intermediates

    • Summary of Application : This compound is used as an advanced chemical intermediate .
    • Results or Outcomes : The compound is available for purchase and use in various chemical reactions .

    Furan Platform Chemicals

    • Summary of Application : This compound is part of the furan platform chemicals (FPCs) that are directly available from biomass .
    • Methods of Application : The compound is used in the manufacture of a variety of compounds that can be economically synthesized from biomass via FPCs .
    • Results or Outcomes : The use of this compound and other FPCs is part of a larger shift in the chemical industry from traditional resources such as crude oil to biomass .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5-(2-bromophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPDRAIMKVWEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365797
Record name 5-(2-bromophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)furan-2-carbaldehyde

CAS RN

58110-57-9
Record name 5-(2-bromophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-BROMOPHENYL)-2-FURALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Zhao, U Atxabal, S Mariottini, F Yi… - Journal of medicinal …, 2021 - ACS Publications
NMDA receptors mediate glutamatergic neurotransmission and are therapeutic targets due to their involvement in a variety of psychiatric and neurological disorders. Here, we describe …
Number of citations: 3 pubs.acs.org

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